molecular formula C12H12O5 B2885410 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione CAS No. 109610-93-7

2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B2885410
CAS No.: 109610-93-7
M. Wt: 236.223
InChI Key: GHGSQHBSHYQLED-UHFFFAOYSA-N
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Description

The compound “2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C12H12O5 . The asymmetric unit of this compound contains two independent molecules. In each, the 1,3-dioxane ring adopts an envelope conformation with the dimethyl-substituted C atom forming the flap .


Synthesis Analysis

Meldrum’s acid and its derivatives have been widely used in organic synthesis due to their interesting conformational features . The title compound is linked by the 1,3-dioxane ring .


Molecular Structure Analysis

In the title compound, bond lengths and angles are in agreement with those of similar structures . The dioxane ring is in a distorted envelope conformation with the C14 atom bonded to the two methyl groups forming the flap .


Chemical Reactions Analysis

The crystal structure of the compound is stabilized by weak intermolecular C-H⋯O hydrogen bonds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 236.22 . More detailed physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Crystal Structure Analysis

Research has been conducted to understand the crystal structure of derivatives of 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione. These studies have provided insights into the molecular conformation, which is stabilized by intramolecular interactions such as hydrogen bonding. The understanding of crystal structures aids in the comprehension of the compound's chemical behavior and potential applications in material science and molecular engineering (Krapivin et al., 1988), (Moncol’ et al., 2014).

Chemical Reactions and Synthesis

The compound has been used in various chemical reactions, such as ring-opening reactions with cyclic secondary amines, leading to the formation of new structures. These studies contribute to the field of synthetic chemistry, offering new pathways for the synthesis of complex molecules (Šafár̆ et al., 2000).

Pyrolytic Generation Studies

Investigations into the pyrolytic generation of methyleneketene from derivatives of this compound have provided valuable information about the thermal stability and decomposition pathways of this compound. This knowledge is crucial for applications that involve high-temperature processes (Brown et al., 1976).

Supramolecular Structures

Research has also delved into the supramolecular structures formed by derivatives of this compound, examining how weak intermolecular interactions influence the assembly and properties of the molecular crystals. Such studies are significant for the development of new materials with tailored properties (Low et al., 2002).

Selective Hydrogenation Studies

Selective hydrogenation of the exocyclic double bond in derivatives of this compound has been studied, highlighting the chemical reactivity and potential for creating compounds with specific characteristics through selective modifications (Krapivin et al., 1989).

Properties

IUPAC Name

2,2-dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-7-4-5-8(15-7)6-9-10(13)16-12(2,3)17-11(9)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGSQHBSHYQLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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